molecular formula C17H22O4 B14536512 Propanedioic acid, (1-phenyl-3-butenyl)-, diethyl ester CAS No. 62114-59-4

Propanedioic acid, (1-phenyl-3-butenyl)-, diethyl ester

Cat. No.: B14536512
CAS No.: 62114-59-4
M. Wt: 290.4 g/mol
InChI Key: WATBVLMOQZAUNW-UHFFFAOYSA-N
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Description

Propanedioic acid, (1-phenyl-3-butenyl)-, diethyl ester is a chemical compound with the molecular formula C17H22O4 . It is a diethyl ester derivative of propanedioic acid, featuring a phenyl group and a butenyl group attached to the central carbon atom. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, (1-phenyl-3-butenyl)-, diethyl ester typically involves the esterification of propanedioic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The phenyl and butenyl groups are introduced through a series of organic reactions, such as Friedel-Crafts alkylation and subsequent functional group transformations .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with optimized reaction conditions to maximize yield and purity. The final product is purified through distillation or recrystallization techniques to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, (1-phenyl-3-butenyl)-, diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propanedioic acid, (1-phenyl-3-butenyl)-, diethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanedioic acid, (1-phenyl-3-butenyl)-, diethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The phenyl and butenyl groups contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanedioic acid, (1-phenyl-3-butenyl)-, diethyl ester is unique due to the presence of both phenyl and butenyl groups, which impart distinct chemical and physical properties. These structural features enhance its versatility in various chemical reactions and applications, making it a valuable compound in research and industry .

Properties

CAS No.

62114-59-4

Molecular Formula

C17H22O4

Molecular Weight

290.4 g/mol

IUPAC Name

diethyl 2-(1-phenylbut-3-enyl)propanedioate

InChI

InChI=1S/C17H22O4/c1-4-10-14(13-11-8-7-9-12-13)15(16(18)20-5-2)17(19)21-6-3/h4,7-9,11-12,14-15H,1,5-6,10H2,2-3H3

InChI Key

WATBVLMOQZAUNW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(CC=C)C1=CC=CC=C1)C(=O)OCC

Origin of Product

United States

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